molecular formula C8H11ClN4O B6102343 2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride

2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride

Cat. No. B6102343
M. Wt: 214.65 g/mol
InChI Key: XFDHVCJSSSLGKJ-ICSBZGNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazone derivative of furaldehyde that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammation process.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride in lab experiments is its potential therapeutic effects against various diseases. Additionally, it is a relatively stable compound that can be easily synthesized using various methods. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride. One of the directions is to investigate its potential therapeutic effects against various diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Moreover, there is a need to investigate the safety and toxicity of the compound in animal models and humans.

Synthesis Methods

2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride can be synthesized using different methods, including the reaction of furaldehyde with hydrazine hydrate, followed by the reaction with ammonium chloride and hydrochloric acid. Another method involves the reaction of furaldehyde with hydrazine hydrate and ammonium acetate, followed by the reaction with hydrochloric acid. The synthesized compound is a yellow crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and antitumor activities. Additionally, it has been reported to exhibit potential therapeutic effects against various diseases, such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O.ClH/c1-2-7(13-5-1)6-11-12-8-9-3-4-10-8;/h1-2,5-6H,3-4H2,(H2,9,10,12);1H/b11-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDHVCJSSSLGKJ-ICSBZGNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NN=CC2=CC=CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C(N1)N/N=C/C2=CC=CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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